molecular formula C14H20N2O3 B1290401 Benzyl N-[(butylcarbamoyl)methyl]carbamate CAS No. 21855-75-4

Benzyl N-[(butylcarbamoyl)methyl]carbamate

Cat. No. B1290401
CAS RN: 21855-75-4
M. Wt: 264.32 g/mol
InChI Key: SDXXZHZRBSSKNU-UHFFFAOYSA-N
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Description

Benzyl N-[(butylcarbamoyl)methyl]carbamate is a compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as insecticides, herbicides, and pharmaceuticals. The specific structure and substituents on the benzyl N-[(butylcarbamoyl)methyl]carbamate molecule can influence its reactivity, physical properties, and potential applications.

Synthesis Analysis

The synthesis of benzyl carbamates can be achieved through various methods. One approach involves the reaction of alkyl aryl ketones with N,N-diisopropylcarbamoyl chloride (CbCl) in the presence of pyridine, which yields 1-aryl-1-alkenyl N,N-diisopropylcarbamates. These intermediates can undergo syn-carbolithiation with alkyllithium/diamine to produce lithiated benzyl carbamates, which can be further reacted with different electrophiles . Another method for synthesizing enantioselective benzyl carbamates, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involves an iodolactamization as a key step . Additionally, lithiated O-benzyl carbamates can be generated by deprotonation of benzyl-type carbamates with sec-butyllithium in the presence of chiral diamines, leading to highly enantioenriched secondary benzyl carbamates .

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be complex, with the potential for configurational lability, as seen in lithiated O-benzyl carbamates. These compounds can exhibit configurational lability even at low temperatures such as -78 degrees Celsius. The absolute configurations of the products and the stereochemical pathways of substitution reactions can be elucidated through quantum chemical investigations, which provide insights into the energy differences between epimeric complexes .

Chemical Reactions Analysis

Benzyl carbamates can participate in various chemical reactions. For instance, the N-S bond in certain benzyl carbamates can undergo cleavage in different conditions, leading to products like carbofuran. The reaction kinetics and the nature of the products formed can be influenced by factors such as the presence of sulfhydryl reagents or the pH of the solution . Moreover, benzyl carbamates can be used as directed metalation groups (DMGs) in ortho metalation reactions, allowing for the regiospecific introduction of substituents onto aromatic rings. The resulting substituted products can be deprotected under mild conditions, making these DMGs useful for synthetic anionic aromatic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates are influenced by their molecular structure. For example, the presence of substituents on the benzyl ring can affect the compound's solubility, melting point, and reactivity. The intermolecular hydrogen bonding patterns, as observed in the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, can lead to layered structures with two-dimensional connectivity. Such hydrogen bonding interactions are crucial in determining the crystal packing and stability of these compounds .

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . For skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

benzyl N-[2-(butylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXXZHZRBSSKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634984
Record name Benzyl [2-(butylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(butylcarbamoyl)methyl]carbamate

CAS RN

21855-75-4
Record name Benzyl [2-(butylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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